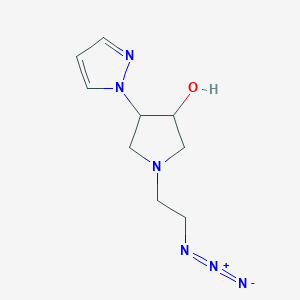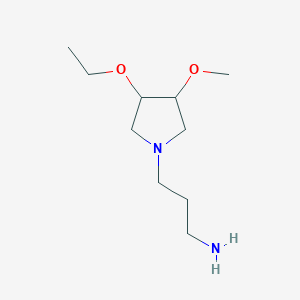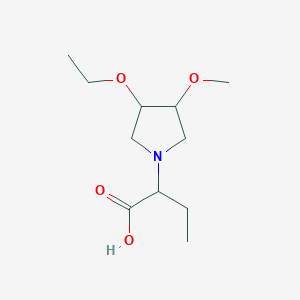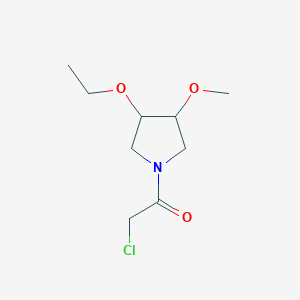![molecular formula C9H17NO B1478234 (2-Azaspiro[4.4]nonan-4-yl)methanol CAS No. 2090186-68-6](/img/structure/B1478234.png)
(2-Azaspiro[4.4]nonan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for “(2-Azaspiro[4.4]nonan-4-yl)methanol” is 1S/C9H17NO/c11-6-8-5-9(7-10-8)3-1-2-4-9/h8,10-11H,1-7H2 . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 155.24 . It is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Derivative Formation
A pivotal aspect of the research involving (2-Azaspiro[4.4]nonan-4-yl)methanol is its role in chemical synthesis and the formation of various derivatives. Studies have demonstrated processes like acid-catalyzed hydrolysis and acylation of imino groups in specific isomers, which led to the formation of distinct derivatives. For instance, the hydrolysis of 3,4-dialkyl-substituted compounds under mild conditions resulted in the formation of specific carbonitriles, and their acylation afforded N-(8-amino-9-cyano-6-morpholin-4-yl-2-oxa-7-azaspiro-[4.4]nona-3,6,8-trien-1-ylidene)acetamides (Belikov et al., 2013). Additionally, the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate led to the production of new 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes, showcasing the chemical's role in yielding previously unknown compounds (Attanasi et al., 2001).
Pharmacological Research
The compound has been a cornerstone in pharmacological research, especially concerning anticonvulsant properties. N-phenylamino derivatives of 2-azaspiro[4.4]nonane and related compounds have been synthesized and tested for their anticonvulsant activity in various models. Research has identified specific derivatives with potent inhibitory effects on seizures, highlighting the compound's relevance in pharmacological contexts (Obniska & Kamiński, 2006).
Material Science and Synthesis of Novel Compounds
The compound's versatility extends to material science and the synthesis of novel compounds. For example, Mn(III)-based reactions involving 2-oxa-7-azaspiro[4.4]nonane-8,9-diones resulted in good yields, demonstrating the compound's potential in material synthesis and its contribution to creating new chemical entities (Huynh et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-azaspiro[4.4]nonan-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-6-8-5-10-7-9(8)3-1-2-4-9/h8,10-11H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBIUNQSSLVWKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














